Bis(ethylenediamine)platinum(II) chloride

Description

Historical Context of Platinum Coordination Compounds and Alfred Werner's Contributions

The study of coordination chemistry, which focuses on compounds formed by the interaction of a central metal atom with surrounding molecules or ions known as ligands, has its roots in the 18th and 19th centuries. Early observations of brightly colored compounds derived from platinum salts and ammonia (B1221849) puzzled chemists, who struggled to explain their structure and bonding using the prevailing theories of valence. One of the earliest scientifically recorded inorganic coordination compounds was observed in 1597 when Andreas Libavius described the blue color formed from lime water containing sal ammoniac (ammonium chloride) in contact with brass, due to the formation of [Cu(NH₃)₄]²⁺. Another early example is Prussian blue, KFe[Fe(CN)₆], used as a pigment since the early 1700s. A key moment in platinum chemistry occurred in 1760 with the use of potassium hexachloroplatinate(IV), K₂[PtCl₆], in the refining of platinum.

The systematic development of modern coordination chemistry is often considered to have begun with the French chemist B.M. Tassaert's discovery in 1798 that ammoniacal solutions of cobalt chloride developed a brownish mahogany color. This led to the isolation of crystals with the composition CoCl₃ · 6NH₃. Throughout the 19th century, numerous similar "adducts" of metal halides with ammonia were discovered, including five different compounds of platinum tetrachloride (PtCl₄) with varying numbers of ammonia molecules (PtCl₄·nNH₃, where n = 2–6). The nature of the bonding in these compounds was a subject of intense debate. Theories such as the chain theory, proposed by Christian Wilhelm Blomstrand and developed by Sophus Mads Jørgensen, attempted to explain these structures by suggesting that ammonia molecules could link together in chains, similar to hydrocarbons.

It was the groundbreaking work of Swiss chemist Alfred Werner in the late 1890s that revolutionized the understanding of these compounds and laid the foundation for modern coordination chemistry, earning him the Nobel Prize in Chemistry in 1913. jk-sci.com Werner proposed a new theory that distinguished between two types of valence: a primary valence (or Hauptvalenz), which corresponds to the oxidation state of the central metal ion, and a secondary valence (or Nebenvalenz), which is the coordination number. chemspider.com The coordination number, he postulated, represents the number of ligands directly bonded to the central metal ion in a fixed geometrical arrangement.

Werner's theory successfully explained the existence of isomers in coordination compounds. For example, he correctly proposed that the two known isomers of [Co(NH₃)₄Cl₂]Cl were due to different spatial arrangements of the ligands around the cobalt ion in an octahedral geometry. jk-sci.com He identified these as cis and trans isomers, a concept that is fundamental to the stereochemistry of coordination compounds. His work also established the common coordination numbers for various metal ions, such as 6 for Co³⁺ and 4 for Pt²⁺. knownchemical.com

Significance of Square Planar Pt(II) Complexes in Inorganic Chemistry

Platinum(II) complexes, with their d⁸ electron configuration, predominantly adopt a square planar geometry. This arrangement, where the central platinum atom is surrounded by four ligands at the corners of a square, is a key feature of Pt(II) chemistry and has profound implications for the properties and reactivity of these compounds. The square planar geometry arises from the specific splitting of the d-orbitals in the presence of a strong ligand field, which stabilizes this configuration over a tetrahedral arrangement.

The significance of square planar Pt(II) complexes in inorganic chemistry is multifaceted:

Stereochemistry and Isomerism: The rigid, planar arrangement of ligands around the platinum center allows for the existence of geometric isomers (cis and trans), which often exhibit vastly different chemical and physical properties. This isomerism is crucial in various applications, including the design of catalysts and therapeutic agents.

Reaction Mechanisms: Square planar complexes are known for their characteristic associative substitution reaction mechanisms. An incoming ligand attacks the complex to form a five-coordinate trigonal bipyramidal intermediate, which then releases one of the original ligands. The nature of the ligands already present in the complex can significantly influence the rate of substitution, a phenomenon known as the trans effect.

Electronic Properties: The d-orbital splitting in square planar complexes gives rise to distinct electronic transitions, often resulting in vibrant colors. These electronic properties can be tuned by changing the ligands, making these complexes suitable for applications in materials science, such as in the development of luminescent materials for organic light-emitting diodes (OLEDs).

Catalysis: Square planar Pt(II) complexes are important catalysts in a variety of organic transformations. Their ability to readily undergo oxidative addition and reductive elimination reactions, cycling between Pt(II) and Pt(IV) oxidation states, is central to their catalytic activity.

The following table provides a comparison of key properties of common coordination geometries for Pt(II).

| Property | Square Planar | Tetrahedral |

| Coordination Number | 4 | 4 |

| Hybridization | dsp² | sp³ |

| d-Electron Count | Typically d⁸ | Less common for Pt(II) |

| Magnetic Properties | Often diamagnetic | Can be paramagnetic |

| Isomerism | cis/trans isomers possible | Enantiomers possible with four different ligands |

Role of Ethylenediamine (B42938) as a Chelating Ligand in Complex Stability and Stereochemistry

Ethylenediamine (H₂NCH₂CH₂NH₂), often abbreviated as 'en', is a bidentate ligand, meaning it has two donor atoms (the nitrogen atoms of the amino groups) that can coordinate to a central metal ion. When a bidentate or polydentate ligand binds to a metal ion, it forms a ring structure known as a chelate ring. This process is called chelation.

The role of ethylenediamine as a chelating ligand is critical in determining the stability and stereochemistry of metal complexes, including those of platinum(II):

Chelate Effect and Stability: The formation of a chelate ring with ethylenediamine significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands like ammonia. This increased stability is known as the chelate effect. The five-membered chelate ring formed by ethylenediamine is particularly stable due to minimal ring strain.

Stereochemistry and Conformation: The coordination of two ethylenediamine ligands to a square planar Pt(II) center in a complex like bis(ethylenediamine)platinum(II) results in a chiral [Pt(en)₂]²⁺ cation. The two five-membered chelate rings are not planar and can adopt different conformations, described as λ (lambda) and δ (delta) gauche forms. These conformations are mirror images of each other, leading to the possibility of enantiomers.

Constraint of Geometry: The bidentate nature of ethylenediamine imposes geometric constraints on the resulting complex. In a square planar geometry, the two nitrogen atoms of a single ethylenediamine ligand must occupy adjacent (cis) coordination sites. This prevents the formation of a trans isomer with respect to the two nitrogen atoms of the same ligand.

The stability of the chelate ring and the resulting stereochemical possibilities are fundamental to the chemistry of bis(ethylenediamine)platinum(II) complexes.

Overview of Research Trajectories for Bis(ethylenediamine)platinum(II) Chloride (Excluding Prohibited Areas)

Research on this compound, [Pt(en)₂]Cl₂, has explored several avenues within inorganic chemistry, materials science, and catalysis, distinct from its well-known biological applications.

Precursor in Chemical Synthesis: One of the primary research applications of [Pt(en)₂]Cl₂ is its use as a starting material for the synthesis of other platinum complexes. Its stability and well-defined structure make it a reliable precursor. A significant area of this research is the synthesis of mixed-valence linear-chain compounds. These materials consist of alternating square-planar Pt(II) and octahedral Pt(IV) units, often bridged by halide ions. [Pt(en)₂]Cl₂ can be oxidized and reacted with other platinum species to form these one-dimensional materials, which exhibit interesting electronic and optical properties.

Structural and Spectroscopic Studies: The compound has been the subject of detailed structural and spectroscopic investigations to understand the fundamentals of platinum coordination chemistry. X-ray crystallography has been used to precisely determine its molecular structure, revealing the square planar coordination of the platinum ion and the gauche conformation of the ethylenediamine ligands. Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, have been employed to study the vibrational modes of the complex, providing insights into the strength and nature of the Pt-N bonds and the conformation of the chelate rings.

Catalysis: While less common than other platinum complexes, research has explored the potential catalytic activity of this compound and its derivatives. These studies focus on leveraging the platinum center's ability to facilitate electron transfer processes, potentially for use in organic synthesis reactions such as oxidations and reductions.

Structure

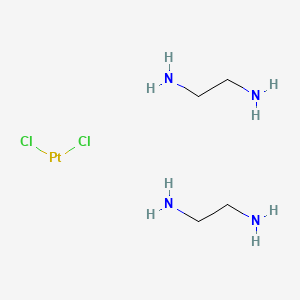

2D Structure

Propriétés

IUPAC Name |

dichloroplatinum;ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIXEZAMQLDMM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21430-85-3 | |

| Record name | Dichlorobis(ethylenediamine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Ethylenediamine Platinum Ii Chloride

Routes Utilizing Chloroplatinic Acid Derivatives as Precursors

A common and efficient method for synthesizing bis(ethylenediamine)platinum(II) chloride involves the use of chloroplatinic acid derivatives, most notably potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This precursor is readily available and reacts predictably with ethylenediamine (B42938).

K₂[PtCl₄] + 2 H₂NCH₂CH₂NH₂ → [Pt(H₂NCH₂CH₂NH₂)₂]Cl₂ + 2 KCl

This synthesis is typically carried out in an aqueous solution. The reaction of N-benzyl-ethylenediamine with K₂PtCl₄ serves as an example of this type of precursor synthesis. nih.gov The resulting this compound is then isolated from the solution.

Careful control of the reaction stoichiometry and pH is crucial for maximizing the yield and purity of the final product. The ideal molar ratio of platinum to ethylenediamine is 1:2 to ensure the complete formation of the bis(ethylenediamine) complex. Using an excess of the ethylenediamine ligand can help to stabilize the square-planar geometry of the Pt(II) complex.

The pH of the aqueous medium must also be optimized. Maintaining a controlled pH is necessary to prevent the formation of undesired side products, such as hydroxo complexes. ic.ac.uk For instance, in related ammine syntheses, unbuffered solutions can lead to the formation of such complexes, highlighting the importance of pH control. ic.ac.uk

Synthesis from Platinum(II) Chloride and Ethylenediamine

An alternative synthetic pathway involves the direct reaction of platinum(II) chloride (PtCl₂) with ethylenediamine. This method is straightforward and proceeds by dissolving platinum(II) chloride in an aqueous solution containing ethylenediamine. The reaction is as follows:

PtCl₂ + 2 H₂NCH₂CH₂NH₂ → [Pt(H₂NCH₂CH₂NH₂)₂]Cl₂

This route offers a direct way to form the desired complex without the presence of other salts like potassium chloride in the initial reaction mixture, which can simplify the purification process.

Purification Techniques and Yield Optimization

To obtain high-purity this compound, purification of the crude product is essential. Optimization of the synthetic conditions also plays a significant role in achieving a high yield.

Recrystallization is a primary technique for purifying the synthesized this compound. A common method involves dissolving the crude product in a minimal amount of hot water and then adding a less polar solvent, such as ethanol (B145695) or ether, to induce precipitation of the purified complex. lookchem.com The product can then be collected by filtration, washed with ethanol and ether, and dried. lookchem.com This process effectively removes soluble impurities.

| Step | Procedure | Purpose |

| 1 | Dissolve crude product | The crude solid is dissolved in a minimum amount of hot water. |

| 2 | Add precipitating agent | Ethanol or ether is added to the solution. |

| 3 | Crystal formation | The solution is cooled, allowing the purified complex to crystallize. |

| 4 | Collection and washing | The crystals are collected via filtration and washed with ethanol and ether. |

| 5 | Drying | The final product is dried to remove any remaining solvent. |

To optimize the yield and prevent the formation of unwanted byproducts, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is often recommended. This precaution is taken to prevent the oxidation of the platinum(II) center to a higher oxidation state, which can occur in the presence of atmospheric oxygen. While some related reductions have been studied under various atmospheric conditions, for the synthesis of sensitive coordination complexes, an inert atmosphere is standard practice to ensure the integrity of the desired product. acs.org

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

The two main synthetic strategies for preparing this compound are the direct reaction of a platinum(II) salt with ethylenediamine and a stepwise approach involving an intermediate. The efficiency and selectivity of these pathways are influenced by factors such as the choice of platinum precursor, reaction stoichiometry, pH control, and reaction conditions.

A prevalent and high-yielding method involves the direct reaction of potassium tetrachloroplatinate(II) with ethylenediamine. This approach can achieve a high yield, reportedly around 95%, when reaction parameters are carefully controlled. Key to this high efficiency is the maintenance of appropriate pH and a stoichiometric ratio of platinum to ethylenediamine (1:2). An inert atmosphere is also recommended to prevent any potential oxidation.

An alternative, though less efficient, route utilizes other chloride salts in the reaction, which can lead to a reduced yield of approximately 79%. The lower efficiency in this variation is often attributed to competing side reactions.

The general reaction scheme for the synthesis from potassium tetrachloroplatinate(II) is as follows:

K₂[PtCl₄] + 2 en → [Pt(en)₂]Cl₂ + 2 KCl

This direct, one-pot synthesis is often favored for its simplicity and high-efficiency.

A comparative analysis of different synthetic conditions reported in the literature highlights the factors influencing the outcome of the synthesis. Below is a data table summarizing and comparing various synthetic pathways based on available research findings.

| Synthetic Pathway | Platinum Precursor | Key Reaction Conditions | Reported Yield | Notes on Selectivity |

|---|---|---|---|---|

| Direct Reaction with Controlled Stoichiometry | K₂[PtCl₄] | Aqueous solution, controlled pH, Pt:en molar ratio of 1:2, inert atmosphere. | ~95% | High selectivity is achieved by precise control of stoichiometry and pH, minimizing the formation of byproducts such as [Pt(en)Cl₂]. |

| Alternative Chloride Salt Route | Platinum(II) chloride precursor with other chloride salts | Aqueous solution. | ~79% | Lower selectivity due to a higher propensity for competing side reactions, potentially leading to a mixture of products. |

| General Method for Diamine Complexes | K₂[PtCl₄] | Reaction with the appropriate diamine ligand in a suitable solvent. nih.gov | Not specified for [Pt(en)₂]Cl₂ | Selectivity is generally good for the formation of the desired bis(diamine) complex, but can be influenced by the reactivity of the specific diamine. |

The selectivity of the synthesis is a crucial aspect, as the formation of incompletely substituted products, such as [Pt(en)Cl₂], can occur. The use of a precise 1:2 molar ratio of platinum to ethylenediamine is critical to drive the reaction towards the desired bis(ethylenediamine) product. Careful control of pH is also important, as it can influence the protonation state of the ethylenediamine and the stability of the platinum complexes in solution.

Advanced Structural and Spectroscopic Elucidation of Bis Ethylenediamine Platinum Ii Chloride

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. For Bis(ethylenediamine)platinum(II) chloride, this technique reveals detailed information about its molecular geometry and the interactions that govern its crystal packing.

The platinum(II) center in the [Pt(en)₂]²⁺ cation adopts a distinct square planar coordination geometry, a common configuration for d⁸ metal ions. brainly.inualberta.ca The two ethylenediamine (B42938) ligands act as bidentate chelators, binding to the platinum ion through their respective nitrogen atoms. This arrangement forces the ethylenediamine ligands to occupy cis positions within the square plane. ualberta.ca The resulting structure is a cationic complex with two chloride ions serving as counterions.

The Pt-N bond lengths are a critical parameter, providing direct insight into the strength of the coordination bond. While specific values for the chloride salt require direct crystallographic analysis, data from closely related structures and general observations from extensive databases of organometallic compounds provide typical bond distances. rsc.orgrsc.org

| Parameter | Description |

|---|---|

| Coordination Geometry | Square Planar brainly.inualberta.ca |

| Metal Center | Platinum(II) |

| Ligands | 2 x Ethylenediamine (bidentate) |

| Typical Pt-N Bond Length | ~2.05 Å |

In the crystal lattice, the [Pt(en)₂]²⁺ cations and Cl⁻ anions are organized in a specific, repeating pattern stabilized by a network of intermolecular forces. The primary interactions are the strong electrostatic attractions (ionic bonds) between the positively charged platinum complex and the negatively charged chloride ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy provides invaluable information about the structure and dynamic behavior of the complex in solution. Different NMR-active nuclei within the molecule, such as ¹H, ¹³C, and ¹⁹⁵Pt, serve as probes for their specific chemical environments.

¹H NMR spectroscopy is used to analyze the proton environments of the ethylenediamine ligands. In free, uncoordinated ethylenediamine, the methylene (B1212753) (-CH₂-) protons typically appear as a singlet around 2.6-2.7 ppm. chemicalbook.com Upon coordination to the platinum(II) center, the chemical environment of these protons changes significantly.

The most notable change is the downfield shift of the amine (-NH₂) proton signals. These protons become deshielded due to the influence of the positively charged metal center and changes in electron density upon bond formation. In related platinum(II) diamine complexes, these N-H proton signals are often observed as broad resonances in the region of δ 5.2 to 6.2 ppm. researchgate.net The methylene protons of the chelate ring also experience a shift, and their signals can provide information about the conformation of the five-membered Pt-N-C-C-N ring in solution.

| Group | Free Ethylenediamine | Coordinated Ethylenediamine |

|---|---|---|

| -CH₂- | ~2.65 chemicalbook.com | Shifted downfield |

| -NH₂ | ~1.30 (variable) | ~5.2 - 6.2 researchgate.net |

¹³C NMR spectroscopy probes the carbon skeleton of the ethylenediamine ligands. For similar platinum(II) complexes, the carbon atoms, which are directly bonded to the coordinating nitrogen atoms, typically resonate in the δ 40-50 ppm region. researchgate.net This chemical shift value is characteristic of sp³-hybridized carbons attached to nitrogen within a chelate ring structure and confirms the integrity of the ligand backbone upon coordination.

The ¹⁹⁵Pt nucleus (spin I = 1/2, ~34% natural abundance) provides a direct and highly sensitive probe of the platinum coordination sphere. huji.ac.il ¹⁹⁵Pt NMR is characterized by an extremely wide chemical shift range, making it very sensitive to the oxidation state of the platinum and the nature of the directly bonded ligands. huji.ac.il

For this compound and analogous Pt(II) complexes with a PtN₄ coordination sphere, the ¹⁹⁵Pt NMR spectrum displays a single, sharp resonance. The reported chemical shift for Pt(en)Cl₂ is approximately -2345 ppm (relative to Na₂PtCl₆). capes.gov.brmcgill.ca This specific chemical shift value is diagnostic for a platinum(II) center in this particular nitrogen-rich ligand environment. researchgate.net

| Nucleus | Typical Chemical Shift (δ) in ppm | Information Provided |

|---|---|---|

| ¹³C | ~40 - 50 researchgate.net | Ligand carbon backbone environment |

| ¹⁹⁵Pt | ~ -2345 capes.gov.brmcgill.ca | Direct probe of Pt(II) oxidation state and coordination sphere |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of transition metal complexes like this compound. The absorption of UV or visible light promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals, providing direct insight into the electronic environment of the central platinum(II) ion. The spectra of such complexes are typically characterized by a combination of d-d transitions and more intense charge-transfer bands. nih.gov

The central platinum(II) ion in this compound possesses a d⁸ electron configuration. For a d⁸ metal ion, a square planar geometry is strongly favored, which is the case for this complex. libretexts.org In a square planar ligand field, the degeneracy of the five d-orbitals is lifted, resulting in a specific energy level arrangement. The orbital energies increase in the order: dxz ≈ dyz < dz² < dxy << dx²-y². studyraid.comlibretexts.org

The electronic transitions between these split d-orbitals, known as d-d transitions, are responsible for the characteristic absorption bands in the visible or near-UV region of the spectrum. libretexts.org These transitions are formally Laporte-forbidden, which results in relatively low molar absorptivity values (extinction coefficients, ε < 1,000 M⁻¹cm⁻¹). illinois.edu For square planar Pt(II) complexes, these d-d transition bands are typically observed in the 300–400 nm range. The energy of these absorptions corresponds to the energy gap between the filled d-orbitals and the lowest unoccupied d-orbital, which is the high-energy dx²-y² orbital. The energy separation between the highest and lowest energy d-orbitals is denoted as Δsp, the crystal field splitting parameter for this geometry. studyraid.com The significant energy gap between the filled orbitals and the dx²-y² orbital contributes to the high stability of the low-spin, square planar configuration. libretexts.orglibretexts.org

| Transition Type | Orbital Promotion | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| d-d Transition | dxy, dz² → dx²-y² | 300 - 400 | Weak absorption (Laporte-forbidden) |

| Charge Transfer (CT) | Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) | < 300 | Strong absorption (allowed transition) |

Mass Spectrometry Techniques for Complex Identity and Purity

Mass spectrometry is an indispensable analytical tool for confirming the molecular weight and structural integrity of coordination complexes. Soft ionization techniques are particularly suited for analyzing these compounds as they minimize fragmentation and allow for the observation of the intact complex ion. chempap.org

Electrospray ionization mass spectrometry (ESI-MS) is highly effective for the analysis of ionic, polar compounds like this compound from solution. chempap.org In ESI-MS, the complex is expected to be detected as the dication [Pt(C₂H₈N₂)₂]²⁺. The analysis provides a mass-to-charge ratio (m/z) that confirms the identity of the cationic portion of the complex.

A key feature in the mass spectrum of a platinum-containing compound is the characteristic isotopic pattern. Platinum has several naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), which results in a unique and recognizable cluster of peaks for any platinum-containing ion. rsc.org This isotopic signature provides unambiguous confirmation of the presence of platinum in the complex and is a powerful tool for verifying its elemental composition. rsc.org In some cases, aggregate species such as dimers or trimers have been observed in the ESI-MS analysis of platinum(II) ethylenediamine complexes. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique for characterizing coordination compounds. nih.gov This method involves co-crystallizing the analyte with a matrix that strongly absorbs laser energy. The laser pulse desorbs and ionizes the analyte molecules with minimal fragmentation, making it suitable for thermally labile complexes. duke.edu

For this compound, MALDI-TOF MS would be used to determine the precise molecular mass of the cationic complex [Pt(en)₂]²⁺. The high resolution and mass accuracy of TOF analyzers allow for the confirmation of the elemental formula. As with ESI-MS, the observed isotopic distribution pattern for the molecular ion peak serves as definitive proof of the presence and number of platinum atoms in the complex. researchgate.netrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule. For this compound, these methods are used to confirm the coordination of the ethylenediamine ligands to the platinum(II) center by identifying characteristic vibrational modes of the ligands and the metal-ligand bonds. mcgill.caacs.org

The IR spectrum of the complex shows characteristic absorption bands for the N-H, C-H, C-N, and Pt-N bonds. The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹. Coordination to the platinum ion influences the position of these bands compared to the free, uncoordinated ethylenediamine ligand. The spectrum also contains bands corresponding to the rocking and twisting modes of the CH₂ groups within the ethylenediamine backbone. acs.org

Crucially, the presence of a new vibrational band in the far-infrared region (typically 400-600 cm⁻¹) is indicative of the Pt-N stretching mode. This band is direct evidence of the formation of the coordination bond between the nitrogen atoms of the ethylenediamine ligands and the platinum center. Raman spectroscopy is a complementary technique that is also sensitive to these vibrational modes and can be particularly useful for studying symmetric vibrations. tue.nl

| Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| ~3240, 3140 | N-H stretch |

| ~2940, 2880 | C-H stretch |

| ~1580 | NH₂ scissoring |

| ~1320 | CH₂ wagging |

| ~1050 | C-N stretch |

| ~880 | CH₂ rocking |

| ~550 | Pt-N stretch |

Data derived from literature on bis(ethylenediamine)platinum(II) halides. acs.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Ligand Exchange Kinetics and Mechanisms

Ligand exchange in square-planar platinum(II) complexes, such as bis(ethylenediamine)platinum(II) chloride, typically proceeds through an associative mechanism. This involves the formation of a five-coordinate transition state before the departure of the leaving group. The rates of these reactions are influenced by several factors, including the nature of the entering and leaving ligands, and the pH of the solution.

The substitution of chloride ligands in platinum(II) complexes is a critical step in their interaction with other molecules. In aqueous solutions, the chloride ions can be replaced by water molecules in a process known as aquation. The rate of this aquation and the reverse anation (re-coordination of chloride) is dependent on the pH of the medium.

The pH also influences the equilibrium between the aqua and hydroxo species ([Pt(en)₂(H₂O)₂]²⁺ ⇌ [Pt(en)₂(H₂O)(OH)]⁺ + H⁺ ⇌ [Pt(en)₂(OH)₂] + 2H⁺). The formation of the hydroxo complex at higher pH can affect the subsequent ligand substitution rates, as the hydroxide (B78521) ligand has different electronic properties compared to a water molecule.

A representative illustration of how pH can influence the observed rate constant (k_obs) for the aquation of a platinum(II) complex is shown in the table below. It is important to note that these are illustrative values based on general observations for similar complexes and not specific experimental data for this compound.

Table 1: Illustrative pH-Dependence of Aquation Rate Constant for a Pt(II) Complex

| pH | k_obs (s⁻¹) |

|---|---|

| 5.0 | 1.5 x 10⁻⁵ |

| 6.0 | 2.8 x 10⁻⁵ |

| 7.0 | 4.5 x 10⁻⁵ |

Once the diaqua complex, [Pt(en)₂(H₂O)₂]²⁺, is formed, the coordinated water molecules are susceptible to substitution by other ligands in a process known as anation. The kinetics of anation are crucial for understanding how the complex will interact with various nucleophiles. The anation of the tetraaquaplatinum(II) ion by halides has been studied, and the findings provide insight into the reactivity of aqua ligands on platinum(II) centers. These studies show a kinetic trans-effect order of H₂O < Cl⁻ < Br⁻ < I⁻, indicating that the ligand trans to the leaving group significantly influences the rate of substitution.

For the anation of an aqua-platinum(II) complex by chloride ions, the reaction proceeds via an associative mechanism. The rate of this reaction is typically first order with respect to both the platinum complex and the entering chloride ion. Kinetic studies on similar platinum(II) aqua complexes have provided data on the rate constants for these anation reactions.

Below is a table summarizing representative kinetic data for the anation of a diaqua platinum(II) complex with chloride ions at a constant temperature.

Table 2: Representative Anation Kinetic Data for [Pt(L)₂(H₂O)₂]²⁺ + Cl⁻

| [Cl⁻] (M) | k_obs (s⁻¹) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 0.01 | 2.5 x 10⁻⁴ | 0.025 |

| 0.02 | 5.0 x 10⁻⁴ | 0.025 |

| 0.05 | 1.25 x 10⁻³ | 0.025 |

Redox Chemistry of Platinum(II) and Platinum(IV) Complexes

The redox chemistry of platinum, involving the interconversion between the +2 and +4 oxidation states, is a key aspect of the chemical behavior of this compound. The square-planar Pt(II) complex can be oxidized to an octahedral Pt(IV) complex, and conversely, the Pt(IV) species can be reduced back to Pt(II).

The oxidation of square-planar Pt(II) complexes to octahedral Pt(IV) complexes can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice. nih.gov This oxidation is a two-electron process and can occur as a single-step or as two rapid one-electron steps. nih.gov The reaction with H₂O₂ typically results in the formation of trans-dihydroxo Pt(IV) complexes. nih.gov The original square-planar arrangement of the ethylenediamine (B42938) ligands is retained in the equatorial plane of the resulting octahedral complex, with the new ligands (in this case, hydroxo groups) occupying the axial positions. nih.gov

The general reaction can be represented as: [Pt(en)₂]Cl₂ + H₂O₂ → trans-[Pt(en)₂(OH)₂]Cl₂

Further reactions can be carried out on the Pt(IV) product, such as the replacement of the hydroxo ligands with other groups. The nature of the ligands in the Pt(II) starting material can influence the ease of oxidation.

The reduction of Pt(IV) complexes to their Pt(II) counterparts is a crucial transformation, particularly in the context of the biological activity of Pt(IV) prodrugs. nih.gov This reduction can be facilitated by various reducing agents, including other Pt(II) species. The mechanisms of these electron transfer reactions can be broadly classified as either outer-sphere or inner-sphere.

Outer-sphere electron transfer involves the transfer of electrons from the reductant to the oxidant without the formation of a direct chemical bond between them.

Inner-sphere electron transfer , which is more common for platinum complexes, involves the formation of a bridged intermediate that facilitates the electron transfer. rsc.org

Studies on the reduction of Pt(IV) complexes by [Pt(en)₂]²⁺ have shown that the reaction proceeds via an inner-sphere mechanism. researchgate.net The rate of reduction is influenced by the nature of the ligands on both the Pt(IV) and Pt(II) centers. A study on the reduction of trans-[Pt(CN)₄Cl₂]²⁻ by [Pt(en)₂]²⁺ provides kinetic data for this type of reaction. researchgate.net The observed rate constant was found to be dependent on the concentration of the Pt(II) complex. researchgate.net

Table 3: Kinetic Data for the Reduction of a Pt(IV) Complex by [Pt(en)₂]²⁺ at 25°C researchgate.net

| Reductant | k₁ (M⁻¹s⁻¹) | k₂K (M⁻²s⁻¹) |

|---|---|---|

| [Pt(NH₃)₄]²⁺ | 400 ± 10 | (3.25 ± 0.04) x 10⁴ |

k₁ and k₂K are rate constants for parallel reaction pathways. researchgate.net

The data indicates that [Pt(en)₂]²⁺ is a more effective reducing agent than [Pt(NH₃)₄]²⁺ in this system, which can be attributed to the higher electron density on the platinum center in the ethylenediamine complex. researchgate.net

In the inner-sphere reduction of Pt(IV) complexes by Pt(II) species, a halide ligand often acts as a bridge between the two platinum centers in the transition state. rsc.orgresearchgate.net This halide-bridged activated complex facilitates the transfer of two electrons from the Pt(II) center to the Pt(IV) center.

The formation of a [Pt(II)···X···Pt(IV)] bridge (where X is a halide) allows for efficient electronic communication between the two metal centers. researchgate.net The electron transfer through this bridge is a concerted process, leading to the formation of a Pt(II) product and a new Pt(IV) species (if the ligands are different) or the regeneration of the Pt(II) reductant and a new Pt(II) product.

For the reduction of a Pt(IV) halide complex by a Pt(II) complex, the mechanism can be depicted as: [Pt(IV)L₄X₂] + [Pt(II)L'₄] → [L₄XPt(IV)−X−Pt(II)L'₄] (transition state) → [Pt(II)L₄] + [Pt(IV)L'₄X₂]

The stability and structure of this bridged transition state are critical in determining the rate of the redox reaction. The nature of the bridging halide and the other ligands on the platinum centers influence the energy of the transition state and, consequently, the reaction kinetics. researchgate.net The weakening of the Pt(IV)-halide bond in the transition state is a significant factor driving the reaction. researchgate.net

Hydrolysis Mechanisms of this compound

The reactivity of this compound, particularly its interaction with biological targets, is critically dependent on its hydrolysis, or aquation, pathways. Hydrolysis is an essential activation step for many platinum-based therapeutic agents. nih.gov In an aqueous environment, the chloride ligands, which are relatively labile, can be sequentially replaced by water molecules. This process is significantly influenced by the concentration of chloride ions in the surrounding medium.

The general mechanism for the hydrolysis of square planar platinum(II) complexes involves a two-step aquation process. pensoft.net While direct studies on this compound are not extensively detailed in the provided context, the mechanism can be inferred from analogous and precursor compounds like cisplatin (B142131) and cis-dichloro(ethylenediamine)platinum(II). pensoft.netresearchgate.net

The first step of hydrolysis involves the displacement of one chloride ligand by a water molecule, forming a monoaqua species. This is followed by a second hydrolysis step where the remaining chloride ligand is replaced, yielding a diaqua complex.

Step 1: [Pt(en)₂]Cl₂ + H₂O ⇌ [Pt(en)₂(H₂O)Cl]⁺ + Cl⁻ Step 2: [Pt(en)₂(H₂O)Cl]⁺ + H₂O ⇌ [Pt(en)₂(H₂O)₂]²⁺ + Cl⁻

These aquated species are generally more reactive than the parent dichloro complex. pensoft.net The equilibrium of these reactions is heavily dependent on the chloride ion concentration. In environments with high chloride concentration, such as blood plasma (approximately 100 mM), the equilibrium is shifted to the left, favoring the stable, neutral dichloro form. mcgill.camdpi.com This stability minimizes premature reactions before the complex reaches its target.

Conversely, upon entering a cell where the intracellular chloride concentration is significantly lower (around 4 mM), the equilibrium shifts to the right, promoting the formation of the reactive monoaqua and diaqua cationic species. mcgill.camdpi.com Theoretical studies on the precursor, cis-dichloro(ethylenediamine)platinum(II), have shown that while gas-phase calculations can model the first aquation process, the inclusion of solvent effects is crucial to accurately reproduce the experimental rate constant for the second hydrolysis step. researchgate.net

Solvent Effects on Reactivity and Equilibrium

The solvent environment plays a paramount role in dictating the reactivity and transformation pathways of this compound. The key factors include the polarity of the solvent, its coordinating ability, and the concentration of specific ions, particularly chloride.

As established, the chloride ion concentration is a critical determinant of the complex's state. The transition from a high-chloride extracellular environment to a low-chloride intracellular one is the primary trigger for its activation via hydrolysis. mdpi.com

Beyond simple aqueous solutions, studies in alternative solvent systems, such as deep eutectic solvents (DESs), reveal further insights into solvent effects. DESs are considered environmentally friendly solvents and can be mixed with water to create unique reaction media. researchgate.netnih.gov Investigations into the reaction between K₂PtCl₄ and ethylenediamine (en) to form [Pt(en)₂]Cl₂ in two different DES-water mixtures—glyceline (GL, choline (B1196258) chloride:glycerol 1:2) and ethaline (EG, choline chloride:ethylene (B1197577) glycol 1:2)—demonstrate significant solvent influence. researchgate.netnih.govmdpi.com

In both DES-water mixtures (70% v/v DES), the reaction proceeds through the formation of the intermediate [PtCl₂(en)], which then reacts further to produce the final product, [Pt(en)₂]Cl₂. nih.govmdpi.com However, the reaction kinetics differ notably between the two solvents.

| Solvent System (70:30% v/v DES:Water) | Observation | Inferred Reactivity | Primary Reason |

|---|---|---|---|

| Glyceline-Water | Complete consumption of the intermediate [PtCl₂(en)] within 24 hours. | Slower | Higher viscosity of the solution. researchgate.netmdpi.com |

| Ethaline-Water | [PtCl₂(en)] intermediate is still present after 24 hours. | Faster | Lower viscosity compared to glyceline. mdpi.com |

These findings highlight that the solvent is not merely a passive medium but an active participant in the reaction, influencing both the rate and equilibrium of the transformation pathways of this compound through factors like ion concentration, viscosity, and direct molecular interactions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties, including geometry, bond energies, and electronic distribution. For platinum complexes, DFT methods must account for relativistic effects due to the heavy platinum atom, often by employing effective core potentials (ECPs) for the core electrons and appropriate basis sets for the valence electrons. researchgate.net Functionals like PBE0 and B3LYP have proven effective in predicting the structural and spectroscopic parameters of platinum-containing species. rsc.orgresearchgate.net

Molecular orbital (MO) analysis for the [Pt(en)₂]²⁺ cation reveals the nature of the platinum-ligand bonding. In a typical square planar d⁸ complex like this, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding its reactivity and electronic spectra. The HOMO is often composed of platinum's d-orbitals combined with p-orbitals from the nitrogen and chloride ligands, while the LUMO typically involves σ* interactions between the platinum dx²-y² orbital and the ligand orbitals. unica.it

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A larger gap suggests higher stability and lower reactivity. scirp.org

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. researchgate.net These calculations typically show a significant positive charge on the platinum center and negative charges on the electronegative nitrogen atoms of the ethylenediamine (B42938) ligands, reflecting the coordinate covalent bonds. The distribution of electrostatic potential can be mapped onto the electron density surface to visualize regions susceptible to electrophilic or nucleophilic attack. unica.itresearchgate.net

| Orbital | Primary Character | Description |

|---|---|---|

| LUMO | σ*(Pt-N) | Primarily composed of the Pt dx²-y² orbital, antibonding with respect to the Pt-N σ bonds. |

| HOMO | π(Pt-N) | Mainly composed of the Pt dz² orbital with contributions from ligand p-orbitals. |

| HOMO-1 | d(Pt) | Non-bonding or weakly π-bonding orbitals, primarily Pt dxy, dxz, dyz in character. |

DFT calculations are widely used to predict various spectroscopic properties, providing a valuable tool for interpreting experimental data. nih.gov Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the energies and oscillator strengths of electronic transitions, which often correspond to metal-to-ligand charge transfer (MLCT) or d-d transitions. scirp.orgresearchgate.netnih.gov

For vibrational spectra (Infrared and Raman), DFT can compute harmonic frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov Analysis of these modes helps in the assignment of experimental spectral bands to specific molecular motions, such as Pt-N stretches or ligand-based vibrations. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of NMR chemical shifts, which can be compared with experimental ¹⁹⁵Pt or ¹³C NMR data to confirm the structure of the complex in solution. nih.govuit.no

| Spectroscopy Type | Computational Method | Predicted Parameters | Common Functional/Basis Set Combination |

|---|---|---|---|

| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths | B3LYP / LANL2DZ for Pt, 6-31G(d) for other atoms |

| IR/Raman | DFT Frequency Calculation | Vibrational Frequencies (cm-1), Intensities | PBE0 / def2-TZVP |

| NMR | GIAO | Chemical Shifts (ppm) | B3LYP / LANL2DZ |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. youtube.com Based on Newton's second law of motion, MD simulations require a force field—a set of parameters and equations that describe the potential energy of the system—to calculate the forces between atoms and subsequently their trajectories. dlab.clarxiv.org For platinum complexes, developing accurate force fields is crucial for reliable simulations. escholarship.org These simulations can reveal information about conformational changes, solvent interactions, and vibrational motions that are averaged out in many experimental techniques. youtube.comphyschemres.org

The Debye-Waller factor (DWF), or temperature factor, describes the attenuation of X-ray scattering intensity caused by thermal motion. researchgate.net In techniques like Extended X-ray Absorption Fine Structure (EXAFS), the DWF (expressed as σ²) represents the mean-square relative displacement of atoms. MD simulations offer a powerful method to calculate these factors directly from the atomic trajectories. researchgate.netresearchgate.net By analyzing the statistical distributions of interatomic distances over the course of a simulation, one can derive the σ² values for various scattering paths (e.g., Pt-N, Pt-C). researchgate.net This approach is particularly valuable as it reduces the number of fitted parameters in EXAFS analysis, leading to more reliable structural determinations. researchgate.net Studies have shown that DWFs calculated from Car-Parrinello molecular dynamics (CP-MD) can be successfully applied to analyze the experimental spectra of platinum complexes, including bis(ethylenediamine)platinum(II). researchgate.net

The five-membered chelate rings formed by the ethylenediamine ligands are not planar. rsc.orgresearchgate.net Computational studies and experimental data confirm that the most stable conformation for a free or chelating ethylenediamine molecule is the gauche form, with an N-C-C-N dihedral angle of approximately 60-63°. cdnsciencepub.comacs.org This puckered conformation minimizes steric strain.

Each chelate ring in the [Pt(en)₂]²⁺ complex can exist as one of two non-superimposable chiral conformers, designated as λ (lambda) and δ (delta). rsc.org For a square planar complex, this leads to three possible diastereomers based on the relative conformations of the two rings: (λ,λ), (δ,δ), and the meso form (λ,δ). These conformers are typically in dynamic equilibrium in solution, rapidly interconverting through ring inversion. Molecular mechanics and MD simulations can be used to explore the potential energy surface of this inversion and determine the relative stabilities of the different diastereomers.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally. ucsb.edu For platinum(II) complexes, which undergo associative ligand substitution reactions, DFT calculations can model the entire reaction coordinate. This involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. researchgate.netucsb.edu

For instance, the reaction of [Pt(en)₂]²⁺ in redox processes has been modeled computationally. Studies on the reduction of platinum(IV) complexes by [Pt(en)₂]²⁺ suggest a mechanism involving chloride-bridged transition states. rsc.org DFT calculations can optimize the geometry of such a transition state (e.g., [(en)₂Pt···Cl···Pt(IV)L₅]) and determine the activation free energy, providing insights into the reaction kinetics. pku.edu.cnacs.org By mapping the intrinsic reaction coordinate (IRC), the pathway from reactants through the transition state to the products can be confirmed. pku.edu.cn These models help rationalize experimental observations, such as the influence of different ligands on reaction rates. rsc.org

Computational Elucidation of Ligand Exchange Pathways

The exchange of ligands in square-planar platinum(II) complexes, such as Bis(ethylenediamine)platinum(II) chloride, is a fundamental reaction. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions to determine the most likely pathways. Ligand substitution at square-planar d8 metal centers like Pt(II) can generally proceed through two primary mechanisms: an associative pathway or a dissociative pathway. libretexts.orgslideshare.net

Associative Pathway: In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate, typically five-coordinate, intermediate. This is followed by the departure of the leaving group. wikipedia.org For 16-electron square planar complexes, this is a common pathway. libretexts.org The associative pathway is characterized by a second-order rate law, and the entropy of activation is typically negative, reflecting the ordering of the system in the rate-determining step where the incoming ligand binds to the complex. libretexts.org

A solvent-assisted associative pathway is also a significant consideration, where a solvent molecule acts as the initial incoming ligand to form a solvated intermediate, which is then substituted by the final incoming ligand. nih.gov Theoretical investigations into the hydrolysis of the related cis-dichloro(ethylenediamine)platinum(II) complex support an associative interchange mechanism for water exchange, which proceeds through a trigonal bipyramidal transition state. researchgate.net

Dissociative Pathway: Conversely, a dissociative mechanism involves the initial breaking of the bond between the metal and the leaving group, forming a lower-coordinate, three-coordinate intermediate. The incoming ligand then coordinates to this intermediate. libretexts.org This pathway is generally less favored for square-planar Pt(II) complexes unless there is significant steric hindrance that disfavors the formation of a five-coordinate intermediate.

For the exchange of a bidentate ligand like ethylenediamine, the process is more complex than for a monodentate ligand. The exchange would likely proceed in a stepwise manner, where one coordination site of the ethylenediamine ligand detaches first, creating a "dangling" ligand intermediate before the second coordination site also detaches. Computational modeling would be essential to determine the energy barriers associated with each step of this process.

While specific computational studies detailing the complete exchange of an ethylenediamine ligand in Bis(ethylenediamine)platinum(II) are not extensively available in the literature, the general consensus from theoretical studies on analogous Pt(II) complexes points towards a preference for an associative mechanism, often involving the participation of solvent molecules.

Redox Reaction Path Investigations

The redox chemistry of platinum complexes is of significant interest, particularly the oxidation from Pt(II) to Pt(IV). Pt(IV) complexes are generally more inert to ligand substitution and are often considered as prodrugs that can be reduced to the active Pt(II) species. rsc.orgmdpi.com Computational studies are pivotal in investigating the mechanisms of these redox reactions, which can occur through either outer-sphere or inner-sphere electron transfer pathways. ijsr.netslideshare.net

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the electron transfer occurs without a direct covalent linkage between the oxidant and the reductant. wikipedia.org The coordination spheres of both reactants remain intact during the electron transfer event. The rate of this process is influenced by the reorganization energy of the reactants and the solvent. wikipedia.org Computational methods can be employed to calculate these reorganization energies and the electronic coupling between the donor and acceptor orbitals to predict the feasibility and rate of outer-sphere electron transfer.

Inner-Sphere Electron Transfer: An inner-sphere mechanism involves the formation of a bridged complex between the oxidant and the reductant, where a ligand is shared between the two metal centers. ijsr.netwikipedia.org The electron is then transferred through this bridging ligand. This pathway requires one of the reactants to be substitutionally labile to allow for the formation of the bridged intermediate. ijsr.net For the oxidation of Bis(ethylenediamine)platinum(II), this would involve an oxidizing agent coordinating to the platinum center prior to electron transfer. DFT calculations can be used to model the structure and stability of such bridged intermediates and the subsequent electron transfer process.

The oxidation of Pt(II) to Pt(IV) is formally a two-electron process. Computationally, this can be investigated as either a single-step two-electron oxidation or as two consecutive one-electron transfer steps, involving a Pt(III) intermediate. nih.gov Theoretical studies on the oxidation of various Pt(II) complexes by agents like hydrogen peroxide have suggested that the reaction proceeds to form trans-dihydroxido Pt(IV) complexes. nih.gov

Detailed computational investigations specifically on the redox pathways of this compound are limited. However, extensive theoretical work on the reduction of related Pt(IV) prodrugs provides a framework for understanding the reverse process. rsc.org These studies highlight the importance of the nature of the axial ligands in the Pt(IV) complex and the reducing agent in determining the reaction mechanism.

Below is a table summarizing the key characteristics of the potential ligand exchange and redox reaction pathways for this compound, as suggested by general computational and theoretical studies on analogous platinum complexes.

| Reaction Type | Pathway | Key Characteristics | Computational Insights |

| Ligand Exchange | Associative | Formation of a five-coordinate intermediate; typically second-order kinetics; negative entropy of activation. wikipedia.orglibretexts.org | Modeling of the trigonal bipyramidal transition state; calculation of activation energy barriers. researchgate.net |

| Dissociative | Formation of a three-coordinate intermediate; first-order kinetics; positive entropy of activation. libretexts.org | Less common for Pt(II); investigation of steric effects that might favor this pathway. | |

| Redox Reaction | Outer-Sphere | Intact coordination spheres; electron tunneling; dependent on reorganization energy. wikipedia.org | Calculation of reorganization energies and electronic coupling matrix elements. |

| Inner-Sphere | Formation of a bridged intermediate; ligand transfer may occur; requires a labile coordination site. ijsr.netwikipedia.org | Modeling of bridged intermediates; mapping the potential energy surface for electron transfer through the bridge. |

Non Biomedical Applications in Chemical Synthesis and Catalysis

Catalytic Roles in Chemical Transformations

The catalytic activity of bis(ethylenediamine)platinum(II) chloride and related platinum complexes is a subject of significant research. These complexes can function as catalysts in a range of chemical reactions, influencing reaction rates and pathways.

The platinum(II) center in this compound plays a crucial role in its catalytic functions by facilitating electron transfer processes. As a d⁸ transition metal ion, the platinum center can readily participate in redox reactions, moving between different oxidation states. This ability to mediate electron flow is fundamental to its catalytic activity in both oxidation and reduction reactions. In such processes, the platinum complex can act as either an electron acceptor or donor, depending on the specific reaction and the nature of the substrates involved. The transfer of electrons can occur through inner-sphere or outer-sphere mechanisms. In an inner-sphere electron transfer, a ligand can act as a bridge, directly connecting the platinum center and the substrate to facilitate the electron exchange. wikipedia.org

This compound and its derivatives have been explored in both heterogeneous and homogeneous catalytic systems. core.ac.uk

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.uk For instance, dichloro(ethylenediamine)platinum(II) has been employed as a heterogeneous catalyst for the stereoselective hydrosilylation of alkynes. researchgate.net In this application, the solid platinum complex catalyzes the reaction between liquid alkynes and hydrosilanes under neat conditions, demonstrating its utility in reactions where catalyst and product separation is simplified. core.ac.ukresearchgate.net

In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often dissolved in a solvent. chemguide.co.uk Platinum(II) complexes are known to act as homogeneous catalysts in various organic transformations. core.ac.ukrsc.org The solubility of this compound in certain solvents allows for its use in homogeneous systems, where the catalytic sites are uniformly distributed throughout the reaction medium, potentially leading to higher activity and selectivity. core.ac.uk

Application as an Oxidizing Agent in Organic Synthesis

A significant application of a related platinum complex, trans-dichlorobis(ethylenediamine)platinum(IV) chloride ([Pt(en)₂Cl₂]²⁺), which is the oxidized form of the Pt(II) complex, is as a highly selective oxidizing agent in peptide chemistry.

The formation of disulfide bonds is a critical step in the synthesis and structural stabilization of many peptides and proteins. The platinum(IV) complex, trans-[Pt(en)₂Cl₂]²⁺, has been identified as a highly selective and efficient reagent for the quantitative formation of intramolecular disulfide bonds in peptides. researchgate.net It cleanly and rapidly converts dithiol peptides into their corresponding cyclic disulfide forms under mild acidic or neutral conditions. researchgate.net This method has proven effective for a variety of peptides, yielding the desired oxidized product in high purity without significant side reactions, such as the oxidation of methionine residues. researchgate.net The reaction has been successfully applied to a series of dithiol peptides, resulting in oxidation yields of 97% to 100%. researchgate.net

| Peptide Substrate | Ring Size (atoms) | Oxidation Yield (%) |

| Reduced Pressinoic Acid | 20 | 97-100 |

| Reduced Oxytocin | 20 | 97-100 |

| Reduced Arginine Vasopressin | 20 | 97-100 |

| Reduced Somatostatin | 42 | 97-100 |

| Various other dithiol peptides | 14-53 | 97-100 |

This table presents a summary of the oxidation yields for various dithiol peptides using trans-[Pt(en)₂Cl₂]²⁺, based on research findings. researchgate.net

The reaction rate is also pH-dependent, with the second-order rate constant increasing with higher pH. For the oxidation of reduced pressinoic acid, the rate constant (k') was determined to be 0.60 M⁻¹s⁻¹ at pH 3.0, 3.5 M⁻¹s⁻¹ at pH 4.0, and 22 M⁻¹s⁻¹ at pH 5.0. researchgate.net

Precursor in the Synthesis of Other Platinum Complexes

This compound can serve as a precursor in the synthesis of other, more complex platinum compounds. The ethylenediamine (B42938) ligands are relatively inert to substitution, meaning they remain attached to the platinum center under many reaction conditions. researchgate.net However, the chloride ions are counter-ions and can be exchanged, or further reactions can occur at the platinum center.

For example, platinum(II) complexes containing ethylenediamine can be used to synthesize novel platinum compounds with different ligands or functionalities. nih.govresearchgate.net Synthetic routes often start with a simple platinum salt like K₂PtCl₄, which is then reacted with ethylenediamine or its derivatives to form an intermediate complex. nih.govresearchgate.net This intermediate, which can be similar in structure to this compound, can then undergo further ligand substitution reactions to yield a variety of platinum complexes with tailored properties for applications ranging from catalysis to materials science. nih.govnih.govmcgill.ca

Derivatization to Platinum(IV) Compounds

This compound serves as a versatile precursor for the synthesis of various platinum(IV) complexes. The oxidation of the square-planar platinum(II) center to an octahedral platinum(IV) geometry allows for the introduction of two additional axial ligands, enabling the fine-tuning of the compound's properties.

A common strategy involves the oxidation of the platinum(II) complex to a dihydroxo platinum(IV) species, which can then be further derivatized. For instance, ethylenediamine platinum(IV) compounds with lipophilic long-chain carboxylate ligands in the axial positions have been synthesized. nih.gov This is achieved by the acylation of the corresponding trans-dihydroxo platinum(IV) species using an acyl halide in the presence of pyridine, a method that has been shown to produce excellent yields of up to 94%. nih.govsemanticscholar.org This synthetic pathway allows for the introduction of various carboxylate ligands, such as dodecanoato, tetradecanoato, and hexadecanoato, into the axial positions of the complex. nih.gov

The general scheme for this derivatization is as follows:

Oxidation of the Pt(II) starting material to form a trans-dihydroxo Pt(IV) intermediate.

Acylation of the intermediate using a suitable acyl halide to introduce the desired axial ligands. nih.govsemanticscholar.org

The resulting platinum(IV) complexes, with the general formula Pt(IV)enX₂A₂ (where 'en' is ethylenediamine, X₂ represents equatorial ligands, and A represents axial ligands), have been characterized using various spectroscopic techniques, including elemental analysis, infrared spectroscopy, and NMR (¹H and ¹³C). nih.gov

Recent research has also focused on platinum(IV) complexes derived from unsymmetrical ethylenediamine derivatives. rsc.org These Pt(IV) compounds can be reduced by substances like glutathione, suggesting a potential role as carriers for the active Pt(II) precursor. rsc.org Cyclic voltammetry studies have supported the ability of these Pt(IV) complexes to undergo reduction under physiological conditions. rsc.org

Table 1: Examples of Platinum(IV) Compounds Derived from Ethylenediamine Platinum(II) Precursors

| Precursor Complex | Reagents | Resulting Pt(IV) Complex Type | Axial Ligands (A) | Yield (%) | Reference |

| trans-dihydroxo Pt(IV) species | Acyl halide, Pyridine | trans-dicarboxylato Pt(IV) | Dodecanoato | Up to 94 | nih.govsemanticscholar.org |

| trans-dihydroxo Pt(IV) species | Acyl halide, Pyridine | trans-dicarboxylato Pt(IV) | Tetradecanoato | Up to 94 | nih.gov |

| trans-dihydroxo Pt(IV) species | Acyl halide, Pyridine | trans-dicarboxylato Pt(IV) | Hexadecanoato | Up to 94 | nih.gov |

| trans-dihydroxo Pt(IV) species | Acyl halide, Pyridine | trans-dicarboxylato Pt(IV) | Adamantanecarboxylato | Up to 94 | nih.gov |

Synthesis of Mixed-Ligand Platinum Complexes

This compound is a valuable starting material for the synthesis of mixed-ligand platinum(II) complexes. These complexes, which contain different types of ligands coordinated to the central platinum atom, are of interest for their diverse chemical properties and potential applications in catalysis.

One synthetic approach involves the substitution of one of the ethylenediamine ligands or the chloride counter-ions with other ligands. The synthesis of complexes with the general formula cis-[PtLL'X₂], where L and L' are different amine or N-heterocyclic ligands, has gained importance. nih.gov Precursors such as [PtLCl₃]⁻ ions are suitable for synthesizing these mixed-ligand complexes. The reaction of [PtLCl₃]⁻ with a different ligand (L') typically yields the desired mixed-amine complex with cis stereochemistry. nih.gov

Another strategy involves the synthesis of platinum(II) complexes with derivatized ethylenediamine ligands. For example, ethylenediamine can be functionalized with sulfonyl groups, and these modified ligands can then be reacted with platinum precursors to form complexes. digitellinc.com The resulting complexes, such as [PtCl₂(N(SO₂-1-piperidine)en)], have been characterized by spectroscopic methods like UV-visible, FTIR, and proton NMR, which confirm the coordination of the derivatized ligand to the platinum center. digitellinc.com

The synthesis of monofunctional platinum(II) complexes is another area of interest. For instance, complexes of the general formula cis-[Pt(L₂)Cl(tu)]⁺, where L₂ is a chelating diamine ligand like ethylenediamine and 'tu' is a thiourea (B124793) derivative, can be prepared. nih.gov Additionally, the reaction of a dichloroplatinum(II) complex containing a chelating diamine ligand with one equivalent of a sulfoxide (B87167) can yield mixed-ligand sulfoxide complexes. nih.gov

Table 2: Synthetic Strategies for Mixed-Ligand Platinum Complexes

| Starting Material Type | Reactant(s) | Product Type | Key Feature | Reference |

| [PtLCl₃]⁻ (where L is an amine) | Second amine ligand (L') | cis-[PtLL'Cl₂] | Introduction of a second, different amine ligand. | nih.gov |

| K₂[PtCl₄] | Derivatized ethylenediamine ligand | [PtCl₂(derivatized-en)] | Incorporation of a functionalized diamine ligand. | digitellinc.com |

| cis-[Pt(L₂)Cl₂] (where L₂ is a diamine) | Thiourea derivative (tu) | cis-[Pt(L₂)Cl(tu)]⁺ | Formation of a monofunctional complex with a sulfur-coordinated ligand. | nih.gov |

| cis-[Pt(L₂)Cl₂] (where L₂ is a diamine) | Sulfoxide (RR'SO) | cis-[Pt(L₂)(RR'SO)Cl]⁺ | Introduction of a sulfoxide ligand. | nih.gov |

Derivatives and Analogues of Bis Ethylenediamine Platinum Ii Chloride

Synthesis and Characterization of Platinum(IV) Ethylenediamine (B42938) Complexes

Platinum(IV) complexes of ethylenediamine represent a significant class of derivatives. The octahedral geometry of Pt(IV) allows for the introduction of axial ligands, which can modulate the chemical and physical properties of the complex.

Dichlorobis(ethylenediamine)platinum(IV) chloride, [Pt(en)₂Cl₂]Cl₂, is a well-studied Pt(IV) derivative. Its synthesis can be achieved through several methods, including the chlorination of the parent Pt(II) complex, [Pt(en)₂]Cl₂. researchgate.net Alternative synthetic routes involve the reaction of [Pt(en)₂(OH)₂]Cl₂ or [Pt(en)₂(CO₃)₂] with hydrochloric acid. researchgate.net Spectroscopic evidence confirms that these different synthetic pathways yield the same trans-configured isomer. researchgate.net The stereochemistry of this complex has been a subject of investigation, with studies focusing on its stereoisomers. acs.org The absolute configuration of the cis-isomer, (+)-cis-[Pt(en)₂Cl₂]Cl₂, has also been determined. acs.org

The characterization of dichlorobis(ethylenediamine)platinum(IV) chloride and its analogues is typically carried out using a combination of spectroscopic techniques and elemental analysis. Infrared (IR) spectroscopy provides information about the N-H stretching vibrations of the ethylenediamine ligands. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to elucidate the structure of the complexes in solution. semanticscholar.orgnih.gov

A diverse range of platinum(IV) ethylenediamine complexes with different axial ligands has been synthesized and characterized. nih.govresearchgate.net These derivatives are often prepared by oxidizing a suitable Pt(II) precursor followed by the introduction of the desired axial ligands. For instance, trans-dicarboxylato platinum(IV) complexes can be synthesized by the acylation of the corresponding trans-dihydroxo platinum(IV) species. semanticscholar.orgnih.gov This method has been successfully employed to introduce a variety of carboxylate ligands, including those with long alkyl chains, into the axial positions. semanticscholar.orgnih.gov

The nature of the axial ligands significantly influences the properties of the Pt(IV) complex. The use of lipophilic carboxylate ligands, for example, can enhance the solubility of the complex in nonpolar solvents. semanticscholar.orgnih.gov The synthesis of these compounds often involves the use of an acyl halide in the presence of a base like pyridine, leading to high yields. semanticscholar.orgnih.gov

Table 1: Examples of Synthesized Platinum(IV) Ethylenediamine Complexes with Various Axial Ligands

| Complex Type | Axial Ligands (A) | Equatorial Ligands (X₂) | Reference |

| Pt(IV)enX₂A₂ | Acetato, Dodecanoato, etc. | Dichloro | nih.gov |

| Pt(IV)enX₂A₂ | Acetato, Dodecanoato, etc. | Cyclobutane-1,1-dicarboxylato | nih.gov |

| Pt(IV)enX₂A₂ | Adamantanecarboxylato | Dichloro | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Studies of Complexes with Related Chelating Diamine Ligands

The coordination chemistry of platinum has been extensively explored with a variety of chelating diamine ligands that are structurally related to ethylenediamine. These studies aim to understand how modifications to the diamine backbone affect the properties of the resulting platinum complexes.

Examples of such ligands include ethylenediamine-N,N'-diacetate (edda) and its derivatives. researchgate.netresearchgate.netresearchgate.net Platinum(II) and platinum(IV) complexes with edda-type ligands have been synthesized and characterized. researchgate.net The length of the ester group carbon chain in these ligands has been shown to influence the biological activity of the corresponding platinum complexes. researchgate.net In these complexes, the edda ligand can coordinate to the platinum center in a multidentate fashion. researchgate.net

Furthermore, platinum complexes with N-substituted ethylenediamine derivatives have been investigated. rsc.org The coordination of these unsymmetrical ligands can lead to the formation of chiral centers and different diastereomers. rsc.org The synthesis of platinum(II) and platinum(IV) complexes with N,N'-disubstituted ethylene- and propylenediamine ligands has also been reported. rsc.org

Comparative Coordination Chemistry with Other Platinum(II) Complexes

To better understand the unique properties of bis(ethylenediamine)platinum(II) chloride, its coordination chemistry is often compared with that of other platinum(II) complexes, particularly those with similar donor atoms.

Tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, serves as a useful benchmark for comparison with bis(ethylenediamine)platinum(II), [Pt(en)₂]²⁺. Both complexes feature four nitrogen donor atoms in a square planar geometry around the Pt(II) center. The primary difference lies in the nature of the amine ligands: monodentate ammonia (B1221849) in the former and bidentate ethylenediamine in the latter.

The chelate effect, resulting from the bidentate coordination of ethylenediamine, imparts greater thermodynamic stability to [Pt(en)₂]²⁺ compared to [Pt(NH₃)₄]²⁺. This enhanced stability is a general principle observed in coordination chemistry. The polarographic reduction of the corresponding Pt(IV) complexes, tris(ethylenediamine)platinum(IV) and hexammineplatinum(IV), has been studied, revealing irreversible two-electron reduction processes for both ions. researchgate.net

Structural isomerism is a key feature in the coordination chemistry of platinum(II) complexes. For square planar complexes with the general formula [Pt(A)₂(B)₂], where A and B are different monodentate ligands, cis and trans geometric isomers are possible. researchgate.netembibe.comvedantu.com A well-known example is diamminedichloroplatinum(II), which exists as both cisplatin (B142131) (the cis-isomer) and transplatin (the trans-isomer). researchgate.netvedantu.com

In the case of this compound, the bidentate nature of the ethylenediamine ligand, which spans two adjacent coordination sites, inherently leads to a cis-like arrangement of the nitrogen donor atoms. Therefore, the simple cis/trans isomerism seen in complexes with four monodentate ligands is not applicable in the same way. However, isomerism can arise from the conformation of the five-membered chelate rings formed by the ethylenediamine ligands, which can adopt δ and λ conformations. rsc.org Furthermore, the possibility of configurational isomers, such as cis-ZZ, cis-EE, and cis-ZE, has been observed in platinum(II) complexes with asymmetrically substituted chelating ligands. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

Bis(ethylenediamine)platinum(II) chloride, [Pt(en)₂]Cl₂, serves as a cornerstone complex in the field of coordination chemistry. Its primary academic contribution lies in its role as a classic example of a square planar d⁸ metal complex, which has been instrumental in understanding fundamental principles of coordination, stereochemistry, and the chelate effect. The bidentate ethylenediamine (B42938) (en) ligands significantly stabilize the complex compared to monodentate amine ligands, an insight that has guided the design of countless other stable metal complexes.

A pivotal academic contribution was the definitive elucidation of its solid-state structure through single-crystal X-ray diffraction. iucr.org This research provided precise measurements of bond lengths and angles, confirming the square planar coordination geometry around the platinum center. The ethylenediamine chelate rings were found to adopt symmetric gauche conformations. iucr.org This structural data has served as a benchmark for spectroscopic and computational studies.

| Selected Physicochemical Properties of this compound | |

| Property | Value |

| CAS Number | 21430-85-3 strem.com |

| Molecular Formula | C₄H₁₆Cl₂N₄Pt chemspider.com |

| Molar Mass | 386.18 g/mol chemicalbook.com |

| Appearance | White crystals chemicalbook.com |

| Melting Point | 300°C (decomposes) chemicalbook.com |

| Crystallographic Data for this compound | |

| Parameter | Value iucr.org |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 6.918(4) Å |

| b | 8.378(5) Å |

| c | 4.951(2) Å |

| α | 98.00(6)° |

| β | 100.15(6)° |

| γ | 108.57(6)° |

| Z | 1 |

Research on related platinum-ethylenediamine complexes has provided deep insights into ligand exchange kinetics and the electronic consequences of coordination. tandfonline.comnih.gov Spectroscopic studies have demonstrated how the coordination of the ethylenediamine ligand to the platinum(II) center induces characteristic shifts in nuclear magnetic resonance (NMR) and infrared (IR) spectra, offering a powerful tool for characterizing the metal-ligand bond. tandfonline.com These foundational studies have been crucial for the rational design of more complex platinum compounds with tailored properties.

Emerging Research Areas in Platinum(II)-Ethylenediamine Chemistry